![molecular formula C9H7BrN2O B1294198 4-(4-Bromophenyl)isoxazol-5-amine CAS No. 925007-32-5](/img/structure/B1294198.png)
4-(4-Bromophenyl)isoxazol-5-amine
Overview
Description
4-(4-Bromophenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoaniline with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and isopropanol (i-PrOH) under microwave irradiation at 90°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium phthalimide can be used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like oxone (potassium peroxymonosulfate) and reducing agents like sodium borohydride can be employed.
Cycloaddition Reactions: Catalysts such as copper(I) or ruthenium(II) are often used in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-(4-Bromophenyl)isoxazol-5-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural properties make it suitable for developing drugs targeting neurological disorders and other medical conditions. For instance, derivatives of isoxazole have shown promise in treating conditions such as cancer, inflammation, and bacterial infections due to their biological activity .
Case Study:
Research indicates that compounds derived from isoxazole exhibit significant antibacterial and anticancer properties. For example, sulfonamide hybrids incorporating isoxazole structures have been synthesized and tested for their efficacy against resistant bacterial strains, demonstrating potential in antibiotic development .
Biochemical Research
Enzyme Inhibition Studies:
The compound is extensively used in biochemical research to explore mechanisms of action in enzyme inhibition studies. This application aids in understanding metabolic pathways and disease mechanisms. The unique properties of isoxazole derivatives allow researchers to investigate their interactions with various biological targets .
Example Findings:
Studies have shown that certain isoxazole derivatives can inhibit acetylcholinesterase, an enzyme critical for neurotransmission, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Material Science
Development of Novel Materials:
In material science, this compound has been explored for creating advanced materials, particularly in organic electronics. Its electrical properties can enhance the conductivity and stability of materials used in electronic devices .
Research Insights:
The compound's ability to form stable complexes with metals has been investigated for potential applications in sensors and photovoltaic materials .
Environmental Science
Pollutant Detection Sensors:
The compound is being researched for its potential use in developing sensors to detect environmental pollutants. Its chemical structure allows for modifications that can enhance sensitivity and selectivity towards specific contaminants .
Application Example:
Studies have indicated that isoxazole derivatives can be integrated into sensor matrices to improve detection limits for heavy metals and organic pollutants, contributing to environmental monitoring efforts .
Agrochemicals
Pesticide Formulation:
In the agricultural sector, this compound is being utilized in the formulation of pesticides. Its unique structure can improve the efficacy of active ingredients against specific pests while minimizing environmental impact .
Impact on Crop Protection:
Research has shown that formulations containing isoxazole derivatives can lead to higher crop yields by effectively controlling pest populations without harming beneficial insects .
Data Table: Summary of Applications
Application Area | Description | Key Findings/Examples |
---|---|---|
Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Antibacterial and anticancer activities demonstrated by derivatives |
Biochemical Research | Mechanisms of action studies; enzyme inhibition | Isoxazole derivatives inhibit acetylcholinesterase |
Material Science | Development of advanced materials for electronics | Enhanced conductivity and stability in organic electronic applications |
Environmental Science | Development of sensors for pollutant detection | Improved detection limits for heavy metals |
Agrochemicals | Formulation of effective pesticides | Higher efficacy against pests with reduced environmental impact |
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)isoxazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The isoxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Phenylisoxazol-5-amine
- 4-(4-Chlorophenyl)isoxazol-5-amine
- 4-(4-Fluorophenyl)isoxazol-5-amine
Uniqueness
4-(4-Bromophenyl)isoxazol-5-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets compared to its chloro or fluoro analogs .
Biological Activity
4-(4-Bromophenyl)isoxazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the isoxazole ring system, which is known for its diverse biological activities. The presence of the bromophenyl group significantly influences the compound's lipophilicity and receptor binding properties.
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 925007-32-5 |
Molecular Formula | C9H7BrN2O |
Molecular Weight | 227.07 g/mol |
The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that this compound acts as an allosteric modulator for certain receptors, influencing downstream signaling pathways.
Structure-Activity Relationships (SAR)
SAR studies have highlighted the importance of substituents on the isoxazole ring in determining biological activity. The following table summarizes findings from SAR investigations:
Compound Variant | IC50 (μM) | Glide Score | Comments |
---|---|---|---|
This compound | TBD | TBD | Initial screening shows promising activity against RORγt |
C-4 modified derivatives | <50 | - | Enhanced potency compared to parent compound |
C-5 modified derivatives | <100 | - | Varied activity based on lipophilicity |
These findings suggest that modifications at the C-4 and C-5 positions can significantly enhance the potency and selectivity of the compound.
Case Studies
- RORγt Inhibition Study : A study published in Nature explored various isoxazole derivatives, including those similar to this compound. The results indicated that compounds with bromine substitutions exhibited enhanced binding affinity and inhibitory effects on coactivator recruitment assays, making them potential candidates for autoimmune disease therapies .
- Inflammation Model : In vivo studies using mouse models demonstrated that compounds structurally related to this compound could significantly reduce markers of inflammation after oral administration, highlighting their therapeutic potential against chronic inflammatory diseases .
Toxicology and Safety Profile
Preliminary toxicological assessments indicate that this compound may present some safety concerns, particularly regarding acute toxicity upon ingestion. Further studies are necessary to establish a comprehensive safety profile.
Properties
IUPAC Name |
4-(4-bromophenyl)-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-6(2-4-7)8-5-12-13-9(8)11/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBUAOKIJSWCEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(ON=C2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650168 | |
Record name | 4-(4-Bromophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-32-5 | |
Record name | 4-(4-Bromophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80650168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-4-(4-bromophenyl)isoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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